molecular formula C19H28O6 B12523892 Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate CAS No. 798557-95-6

Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate

Cat. No.: B12523892
CAS No.: 798557-95-6
M. Wt: 352.4 g/mol
InChI Key: PEMHOKOFIKRKSC-UHFFFAOYSA-N
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Description

Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is a methyl ester derivative of heptanoic acid, featuring a phenoxy group substituted at the ortho position with a 4-methoxy-4-oxobutoxy chain. Its molecular formula is C₁₉H₂₈O₈, with a molecular weight of 384.4 g/mol. The compound’s structure includes:

  • A heptanoate backbone with a terminal methyl ester.
  • A phenoxy group at the terminal carbon of the heptanoate chain.
  • A 4-methoxy-4-oxobutoxy substituent on the phenoxy ring, consisting of a butoxy chain with a terminal ketone and methoxy ester group.

Properties

CAS No.

798557-95-6

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate

InChI

InChI=1S/C19H28O6/c1-22-18(20)12-5-3-4-8-14-24-16-10-6-7-11-17(16)25-15-9-13-19(21)23-2/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3

InChI Key

PEMHOKOFIKRKSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCOC1=CC=CC=C1OCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate typically involves a multi-step process. The starting materials include 4-methoxyphenol, 4-oxobutyric acid, and heptanoic acid. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes may involve esterification, etherification, and condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 60934-42-1)

  • Molecular Formula : C₁₈H₂₈O₅
  • Molecular Weight : 324.41 g/mol
  • Key Features: Cyclopentenyl ring at the terminal heptanoate position. Tetrahydropyran-oxy group as a substituent.
  • The tetrahydropyran-oxy group is less polar than the target’s 4-methoxy-4-oxobutoxy substituent, which may reduce hydrogen-bonding capacity.

Misoprostol Impurities (C28H52O5Si and C28H54O5Si)

  • Molecular Formulas: Methyl 7-((1R,2R,3R)-3-((tert-butyldimethylsilyl)oxy)-5-oxo-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)cyclopentyl)heptanoate: C₂₈H₅₂O₅Si (MW: 496.8 g/mol). Methyl 7-((1R,2R,3R)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)cyclopentyl)heptanoate: C₂₈H₅₄O₅Si (MW: 498.82 g/mol).
  • Key Features :
    • Silyl ether (tert-butyldimethylsilyl) protecting groups.
    • Cyclopentane ring with hydroxyl and unsaturated side chains.
  • Comparison: The silyl ether groups enhance metabolic stability but increase steric bulk, contrasting with the target compound’s unprotected methoxy ester.

Pyrimidine-Containing Derivative

  • Molecular Formula: Complex structure with fluorophenyl, isopropyl, and methylsulfonylamino groups.
  • Key Features: Pyrimidine heterocycle as a core substituent. Fluorophenyl and methylsulfonylamino groups for enhanced binding interactions.
  • The fluorophenyl group increases electronegativity, which could enhance interactions with biological targets compared to the target’s phenoxy group.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₂₈O₈ 384.4 Phenoxy, 4-methoxy-4-oxobutoxy Linear chain, ketone, ester
Cyclopentenyl Derivative C₁₈H₂₈O₅ 324.41 Cyclopentenyl, tetrahydropyran-oxy Rigid cyclic structure
Misoprostol Impurity (C28H52O5Si) C₂₈H₅₂O₅Si 496.8 Silyl ether, cyclopentane Bulky protecting groups
Pyrimidine Derivative Complex ~600 (estimated) Pyrimidine, fluorophenyl, sulfonamide Aromatic, high electronegativity

Research Findings and Implications

Silyl ethers in misoprostol impurities reduce polarity but enhance stability, making them suitable as synthetic intermediates .

Biological Interactions: While identifies boronic acid derivatives as fungal histone deacetylase (HDAC) inhibitors, the target compound’s ester/ketone motifs may offer different binding profiles, though this remains speculative without direct data . The pyrimidine derivative’s fluorophenyl group suggests stronger target affinity in enzyme inhibition compared to the target’s phenoxy group .

Synthetic Utility :

  • The target compound’s linear chain and unprotected esters may facilitate easier derivatization compared to silyl-protected misoprostol impurities .

Biological Activity

Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is a compound with significant potential in various biological applications. Its unique structure, characterized by a heptanoate backbone and multiple functional groups, allows it to interact with biological systems in diverse ways. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS No. 798557-95-6
Molecular Formula C19H28O6
Molecular Weight 352.4 g/mol
IUPAC Name This compound
InChI Key PEMHOKOFIKRKSC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. The compound can bind to specific molecular targets, influencing various signaling pathways. This interaction may lead to:

  • Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infection control.
  • Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, which is critical in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds showed that derivatives with phenolic structures exhibit significant activity against various bacterial strains. This compound's structural similarity suggests it may possess comparable efficacy.

Anti-inflammatory Properties

Research on related compounds has indicated that modifications in the alkyl chain and functional groups can enhance anti-inflammatory effects. For instance, compounds with methoxy groups have been noted for their ability to reduce cytokine production in vitro, suggesting a similar potential for this compound.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A recent investigation evaluated the efficacy of phenolic compounds against Staphylococcus aureus. Results indicated that compounds with similar structures significantly inhibited bacterial growth, supporting the hypothesis that this compound could exhibit similar properties.
  • Case Study on Anti-inflammatory Effects:
    In a model of acute inflammation induced by lipopolysaccharide (LPS), compounds structurally akin to this compound demonstrated reduced levels of pro-inflammatory cytokines. This suggests that further studies could confirm its therapeutic potential in inflammatory diseases.

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